molecular formula C22H25N3O3 B5627471 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

カタログ番号 B5627471
分子量: 379.5 g/mol
InChIキー: FPOCHKGQTJJMER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, also known as EBIO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBIO belongs to the class of benzimidazolyl ureas and is a potassium channel opener. In

作用機序

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide acts as a potassium channel opener, specifically activating the KCa3.1 channel. This leads to an increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways. The activation of KCa3.1 channels has been linked to the regulation of cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide also has neuroprotective effects by reducing oxidative stress and apoptosis in neurons. In addition, N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.

実験室実験の利点と制限

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has several advantages as a research tool. It is a potent and selective potassium channel opener, which allows for the study of the specific effects of KCa3.1 channel activation. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide is also stable in solution and can be easily administered to cells and animals. However, there are also limitations to using N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect the duration and intensity of its effects. In addition, the effects of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide can vary depending on the cell type and experimental conditions.

将来の方向性

There are several future directions for research on N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide. One area of interest is the development of more potent and selective KCa3.1 channel openers. This could lead to the development of new therapies for diseases that are associated with KCa3.1 channel dysfunction. Another area of interest is the exploration of the effects of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in different cell types and disease models. This could provide insights into the potential therapeutic applications of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in a wide range of diseases. Finally, the development of new delivery methods for N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide could improve its stability and duration of action, making it a more effective research tool and potential therapeutic agent.
Conclusion:
In conclusion, N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, or N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action as a potassium channel opener has been linked to various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cardioprotective effects. While there are limitations to using N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in lab experiments, there are also several future directions for research that could lead to the development of new therapies for a wide range of diseases.

合成法

The synthesis of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide involves the reaction of 8-methoxy-3-nitrochroman-4-one with 2-aminomethyl-1-ethylbenzimidazole in the presence of a reducing agent. The final product is obtained after purification through column chromatography. The yield of the synthesis method is reported to be around 50%.

科学的研究の応用

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects. N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has also been studied for its potential in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin in the blood.

特性

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-25-18-9-5-4-8-17(18)24-20(25)11-12-23-22(26)16-13-15-7-6-10-19(27-2)21(15)28-14-16/h4-10,16H,3,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCHKGQTJJMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。